molecular formula C15H19N3 B009785 1-benzyl-4-(1H-imidazol-5-yl)piperidine CAS No. 106243-25-8

1-benzyl-4-(1H-imidazol-5-yl)piperidine

Cat. No.: B009785
CAS No.: 106243-25-8
M. Wt: 241.33 g/mol
InChI Key: KGZMQJXQJKJWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(1H-imidazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a benzyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1H-imidazol-5-yl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazole or piperidine rings.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-benzyl-4-(1H-imidazol-5-yl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to interact with various biological targets, including histamine receptors and enzymes involved in metabolic pathways . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-(1H-imidazol-1-yl)piperidine: Similar structure but with the imidazole ring at a different position.

    1-benzyl-4-(1H-benzimidazol-5-yl)piperidine: Contains a benzimidazole ring instead of an imidazole ring.

    1-benzyl-4-(1H-pyrazol-5-yl)piperidine: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

1-benzyl-4-(1H-imidazol-5-yl)piperidine is unique due to the specific positioning of the imidazole ring, which may confer distinct biological activities and binding properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(1H-imidazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-8-6-14(7-9-18)15-10-16-12-17-15/h1-5,10,12,14H,6-9,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZMQJXQJKJWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CN=CN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547851
Record name 1-Benzyl-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106243-25-8
Record name 1-Benzyl-4-(1H-imidazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-(1H-imidazol-5-yl)piperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-(1H-imidazol-5-yl)piperidine
Reactant of Route 3
Reactant of Route 3
1-benzyl-4-(1H-imidazol-5-yl)piperidine
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-(1H-imidazol-5-yl)piperidine
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-(1H-imidazol-5-yl)piperidine
Reactant of Route 6
1-benzyl-4-(1H-imidazol-5-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.